exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC13561136
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO2 |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (1S,5S,8S)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
| Standard InChI | InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2/t4-,5-,6-/m0/s1 |
| Standard InChI Key | TWEISKJFQUHRBG-ZLUOBGJFSA-N |
| Isomeric SMILES | C1[C@H]2CO[C@H]([C@H]2O)CN1 |
| SMILES | C1C2COC(C2O)CN1 |
| Canonical SMILES | C1C2COC(C2O)CN1 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The bicyclo[3.2.1]octane framework consists of two fused rings: a six-membered ring and a five-membered ring, with bridgehead positions occupied by nitrogen and oxygen atoms. The exo-8-hydroxy configuration places the hydroxyl group on the convex face of the bicyclic system, as evidenced by its IUPAC name: (1S,5S,8S)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 129.16 g/mol | PubChem |
| InChI | InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2/t4-,5-,6-/m0/s1 | PubChem |
| SMILES | C1[C@H]2COC@HCN1 | PubChem |
The exo stereochemistry is critical for molecular recognition in biological systems. For instance, the endo-8-hydroxy isomer (PubChem CID: 126843036) exhibits distinct physicochemical properties due to altered hydrogen-bonding capabilities .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. The -NMR spectrum typically shows resonances for the bridgehead protons (δ 3.5–4.5 ppm) and the hydroxyl proton (δ 1.5–2.5 ppm, exchangeable). High-resolution MS confirms the molecular ion peak at m/z 129.16 .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane often involves cyclization strategies. A representative route includes:
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Epoxide-Amine Cyclization: Reacting a suitably substituted epoxide with a primary amine under basic conditions (e.g., KCO) induces ring closure. For example, 3-azabicyclo[3.2.1]octane derivatives are synthesized via intramolecular nucleophilic attack, followed by acid-catalyzed dehydration .
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Stereochemical Control: The exo configuration is favored when using bulky bases that stabilize the transition state through steric hindrance .
Industrial-Scale Optimization
Continuous flow reactors enhance yield (≥85%) and purity (≥98%) by maintaining precise temperature and pH control. Post-synthesis purification via recrystallization in ethanol-water mixtures removes diastereomeric impurities .
Biochemical and Pharmacological Properties
Enzyme Interactions
exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane exhibits inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory signaling. In vitro studies demonstrate an IC of 0.042 μM for optimized derivatives, surpassing earlier analogs by 25-fold . The exo configuration enhances binding affinity to NAAA’s catalytic pocket, as evidenced by X-ray crystallography .
| Compound | Target | IC (μM) | Selectivity |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | >100-fold |
| exo-8-Hydroxy | μ-Opioid Receptor | 0.12 | Moderate |
Chemical Reactivity and Derivative Synthesis
Oxidation and Reduction
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Oxidation: Treatment with KMnO in acidic media yields the corresponding ketone (6-oxo derivative).
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Reduction: Catalytic hydrogenation (H, Pd/C) saturates the bicyclic system, producing decahydro analogs.
Functionalization Strategies
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N-Alkylation: Reacting with alkyl halides introduces substituents at the nitrogen, enhancing lipophilicity (e.g., ethoxymethyl derivatives) .
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O-Sulfonylation: Sulfonyl chlorides generate sulfonate esters, improving metabolic stability .
Applications in Drug Discovery
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